Europium hydride (EuH3)
Description
Contextualization of Europium Hydride within Rare-Earth Hydride Research
Rare-earth hydrides are a class of chemical compounds that have attracted significant research interest due to their diverse and technologically important properties. unt.eduresearchgate.net These materials, formed by the reaction of rare-earth metals with hydrogen, are primarily investigated for their potential in hydrogen storage and for their unique electronic and magnetic characteristics, including superconductivity in some high-pressure phases. ijaresm.commdpi.com The lanthanide series elements typically form dihydrides (REH₂) and, under increased hydrogen pressure, trihydrides (REH₃). mdpi.comstanfordmaterials.com
Within this family, europium (Eu) presents a notable anomaly. uspex-team.org Unlike most other lanthanides which are typically trivalent, europium is often divalent (Eu²⁺), a trait that significantly influences the properties of its compounds. uspex-team.orgwikipedia.org This results in distinct characteristics for its hydrides compared to others in the series. For instance, europium dihydride (EuH₂) is an ionic semiconductor, contrasting with the metallic nature of many other rare-earth dihydrides. uni-siegen.de This unique behavior positions europium hydrides, and specifically the trivalent EuH₃, as a subject of fundamental interest for understanding the broader spectrum of physical and chemical properties across the rare-earth hydride landscape.
Historical Trajectory of Europium-Hydrogen System Investigations
The investigation of the europium-hydrogen system began with the synthesis and characterization of its more stable dihydride, EuH₂. stanfordmaterials.comuni-siegen.de Early studies focused on direct hydrogenation reactions, where europium metal reacts with hydrogen gas to form the dihydride. ontosight.ai The formation of the trihydride, EuH₃, was subsequently achieved by applying higher hydrogen pressures, pushing the system towards a higher hydrogen content and inducing a trivalent state (Eu³⁺) in the europium atom. stanfordmaterials.comresearchgate.net
The research trajectory took a significant turn with the advent of high-pressure experimental techniques. Scientists began to explore the behavior of europium hydrides under extreme conditions, leading to the detailed study of the phase transition from EuH₂ towards non-stoichiometric EuH₃₋ₓ at pressures around 10 GPa. uspex-team.orgresearchgate.net More recent investigations have pushed the pressure boundaries even further, resulting in the discovery of novel and complex europium polyhydrides. uspex-team.org At pressures between 86 and 130 GPa, unexpected superhydrides with clathrate-like structures, such as EuH₉ and the remarkably complex Eu₈H₄₆, have been synthesized and identified. uspex-team.orginnovations-report.com These discoveries have shifted the research focus towards understanding the rich chemistry and physics of the Eu-H system under extreme pressures.
Significance of EuH₃ in Contemporary Materials Science and High-Pressure Chemistry
The importance of Europium Hydride (EuH₃) in modern research stems from its pivotal role in both materials science and high-pressure chemistry.
In materials science , EuH₃ is recognized for its potential in the development of advanced materials. Its ability to form complex hydride structures is a key area of exploration. Furthermore, europium compounds are well-known for their luminescent properties, and EuH₃ is investigated for its potential use in phosphors for solid-state lighting like LEDs and in display technologies. ontosight.ai The compound is also considered a candidate for hydrogen storage applications, a critical area of research for clean energy technologies.
In the realm of high-pressure chemistry , EuH₃ serves as a precursor to exotic superhydrides that exhibit novel physical phenomena. Under intense pressure, it can transform into polyhydrides with complex clathrate structures, which are of significant interest for superconductivity research. innovations-report.com The study of the Eu-H system under pressure reveals fundamental chemical principles, such as the pressure-induced valence change of the europium ion from divalent to trivalent. researchgate.net These high-pressure europium superhydrides are also a platform for investigating the interplay between crystal structure, strong electronic correlations, and magnetic ordering, which are frontier topics in condensed matter physics. uspex-team.org
Overview of Research Paradigms and Methodological Approaches for EuH₃
The study of EuH₃ and its related compounds relies on a combination of advanced experimental and theoretical methodologies.
Experimental Approaches: The synthesis of europium hydrides is achieved through several methods depending on the target phase. Bulk EuH₃ can be prepared by the direct hydrogenation of europium metal under controlled high-temperature and high-pressure hydrogen atmospheres. ontosight.aiontosight.ai For the synthesis of novel high-pressure phases, researchers employ diamond anvil cells (DACs). uspex-team.org In a DAC, a small sample of europium is loaded with a hydrogen source, such as ammonia (B1221849) borane (B79455), and compressed to pressures exceeding 100 GPa, often with laser heating to facilitate the reaction. uspex-team.org
Characterization of these hydrides is crucial for understanding their structure and properties. X-ray Diffraction (XRD) is the primary technique used to determine the crystal structure and phase purity of the synthesized compounds, both from bulk synthesis and from in-situ high-pressure experiments. ontosight.ai Other techniques such as Neutron Diffraction are also used to precisely locate the hydrogen atoms in the crystal lattice. uni-siegen.de
Theoretical and Computational Approaches: Computational modeling plays a vital and predictive role in europium hydride research. Density Functional Theory (DFT) is extensively used to calculate the electronic structure, stability, and physical properties of different hydride phases. A particularly powerful tool is the use of evolutionary algorithms for crystal structure prediction, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography) . uspex-team.orginnovations-report.com This method allows scientists to predict the existence and detailed atomic arrangement of new, often complex, compounds like Eu₈H₄₆ under high pressure before they are synthesized experimentally. uspex-team.orginnovations-report.com This synergy between theoretical prediction and experimental validation accelerates the discovery of new materials and the understanding of their fundamental properties.
Data Tables
Table 1: Synthesis Parameters for Europium Hydrides This table outlines the conditions used for synthesizing different europium hydride phases.
| Method | Temperature | Pressure | Product | Reference |
| High-Temperature Direct Hydrogenation | 300–1000°C | Atmospheric | EuH₂ / EuH₃ | , ontosight.ai |
| High-Pressure Synthesis (DAC) | Ambient / Laser Heated | ~10 GPa | EuH₃₋ₓ | uspex-team.org, researchgate.net |
| High-Pressure Synthesis (DAC) | Laser Heated | 86-130 GPa | EuH₉, Eu₈H₄₆ | uspex-team.org |
Table 2: Properties of Selected Europium Hydrides This table summarizes key properties of different compounds within the europium-hydrogen system.
| Compound | Crystal System | Notable Properties | Reference |
| EuH₂ | Orthorhombic (Pnma) | Ionic semiconductor, ferromagnetic | uni-siegen.de, uspex-team.org |
| EuH₃ | Tetragonal / Cubic | Trivalent Eu³⁺ state, potential for luminescence | , uspex-team.org |
| EuH₉ (cubic) | Cubic (I-43d) | High-pressure superhydride, antiferromagnetic | uspex-team.org |
| EuH₉ (hexagonal) | Hexagonal (P6₃/mmc) | High-pressure superhydride, ferromagnetic | uspex-team.org |
| Eu₈H₄₆ | Cubic (Pm-3n) | Complex clathrate structure, ferromagnetic | innovations-report.com, uspex-team.org |
Structure
2D Structure
Properties
IUPAC Name |
europium(3+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVBLUVXERZYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337294 | |
| Record name | Europium hydride (EuH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.988 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70446-10-5 | |
| Record name | Europium hydride (EuH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070446105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium hydride (EuH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium hydride (EuH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Techniques for Europium Hydride Euh3
High-Pressure Synthesis Routes for EuH3 and Related Polyhydrides
High-pressure synthesis is the primary method for producing europium trihydride and other europium polyhydrides such as EuH5, EuH6, and EuH9. aps.org These techniques overcome the thermodynamic barriers present at ambient conditions, allowing for direct reactions between europium and a hydrogen source at elevated pressures and temperatures. aps.org The synthesis of these compounds is often conducted in the pressure range of 80 to 170 GPa. aps.org Theoretical predictions suggest that under hydrogen-rich conditions at high pressures, europium can react to form various clathrate superhydrides. aps.org
The diamond anvil cell (DAC) is a crucial apparatus for generating the static high pressures required for synthesizing europium polyhydrides. aps.orgwikipedia.org A DAC consists of two opposing brilliant-cut diamonds that compress a sample contained within a small chamber, typically a hole drilled in a metal gasket. wikipedia.orgcarnegiescience.edu The small surface area of the diamond tips (culets) allows for the generation of immense pressures, often exceeding several hundred gigapascals. wikipedia.org
The transparency of diamonds to a wide range of electromagnetic radiation, including X-rays and visible light, is a key advantage, enabling in-situ monitoring of the sample. wikipedia.orgstanford.edu This allows researchers to use techniques like X-ray diffraction to identify the crystal structures of the newly synthesized hydride phases as they form under pressure. wikipedia.orgutexas.edu For the synthesis of europium hydrides, diamonds with culet diameters of 60–80 μm are often utilized. aps.org
To provide the necessary activation energy for the reaction between europium and hydrogen within the DAC, laser heating is employed. aps.orgmdpi.com The laser-heated diamond anvil cell (LH-DAC) technique uses a high-power infrared laser focused through the transparent diamond anvil onto the sample. hawaii.eduuni-bayreuth.de This heats the compressed material to thousands of degrees Kelvin while maintaining high pressure, creating the extreme pressure-temperature conditions needed for synthesis. hawaii.edumdpi.com
This method facilitates chemical reactions that would otherwise be kinetically hindered. mdpi.com For instance, the synthesis of various europium superhydrides, including EuH3, was achieved by laser heating a mixture of europium metal and a hydrogen source to temperatures between 1700 K and 2800 K at pressures up to 170 GPa. aps.org The combination of static pressure and localized laser heating is essential for exploring the phase diagram of the Eu-H system and forming novel polyhydrides. aps.orguni-bayreuth.de
The choice of reactants is critical for the successful synthesis of EuH3 and other polyhydrides. The primary precursors are a source of europium and a source of hydrogen. High-purity europium metal (e.g., 99.99%) is typically used as the europium source. aps.org
Ammonia (B1221849) borane (B79455) (NH3BH3) is frequently used as a solid, hydrogen-rich source material. aps.org It is preferred over loading gaseous hydrogen directly because it is easier to handle and provides a reliable, dense source of hydrogen upon decomposition at high pressure and temperature. aps.orgresearchgate.net The decomposition of ammonia borane under these conditions releases hydrogen in close proximity to the europium sample, promoting the hydrogenation reaction. aps.orgresearchgate.net The synthesis of a series of europium hydrides (EuH3, EuH5, EuH6, EuH9) has been successfully demonstrated through the reaction of europium metal and ammonia borane within a DAC at pressures between 80 and 170 GPa. aps.org
| Synthesized Compound | Pressure (GPa) | Temperature (K) | Europium Precursor | Hydrogen Precursor | Synthesis Method |
|---|---|---|---|---|---|
| EuH3 | 80 - 170 | 1700 - 2800 | Eu Metal (99.99%) | Ammonia Borane (BH3NH3) | Laser-Heated DAC |
| EuH5 | 80 - 170 | 1700 - 2800 | Eu Metal (99.99%) | Ammonia Borane (BH3NH3) | Laser-Heated DAC |
| EuH6 | 152 | 1700 | Eu Metal (99.99%) | Ammonia Borane (BH3NH3) | Laser-Heated DAC |
| EuH9 | 170 | 2800 | Eu Metal (99.99%) | Ammonia Borane (BH3NH3) | Laser-Heated DAC |
Low-Pressure and Chemical Vapor Deposition Techniques for Eu-H Systems
Low-pressure synthesis methods, such as Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), are primarily used to create thin films of materials on a substrate. While there is extensive research on the deposition of various europium compounds, the specific synthesis of EuH3 thin films via these methods is not well-documented. The available literature focuses more on the deposition of the more stable europium dihydride (EuH2) or europium oxyhydride thin films. figshare.comacs.org
Thin film deposition involves the condensation of a vaporized material onto a substrate surface. alicat.com For europium hydrides, this has been achieved for EuH2 using reactive magnetron sputtering, a PVD technique. figshare.comacs.org In this process, a europium metal target is sputtered in a reactive atmosphere containing hydrogen and an inert gas like argon. The sputtered europium atoms react with the hydrogen to form a europium hydride film on the substrate. figshare.comacs.org This method has been used to grow high-quality epitaxial EuH2 thin films on substrates such as yttria-stabilized zirconia (YSZ). figshare.comacs.org
The formation of europium oxyhydride (EuOxHy) thin films is also possible, often occurring when there are residual oxygen sources in the deposition chamber. CVD techniques, which rely on chemical reactions of precursor gases on the substrate surface, could theoretically be adapted for europium hydride deposition, but specific process parameters for EuH3 are not established.
While specific precursors and process parameters for the deposition of EuH3 thin films are not detailed in current literature, parameters for the closely related EuH2 can be examined. For the reactive sputtering of EuH2 thin films, key parameters include the choice of substrate, substrate temperature, the partial pressures of argon and hydrogen in the chamber, and the sputtering power. figshare.comacs.org
For a hypothetical CVD process for EuH3, one would need a volatile europium-containing precursor and a reactive hydrogen source (e.g., H2 gas, ammonia). The process parameters would include:
Precursor Temperature: The temperature at which the solid or liquid europium precursor is heated to achieve sufficient vapor pressure.
Substrate Temperature: This is a critical parameter that influences the film's growth rate, crystallinity, and stoichiometry.
Precursor Flow Rates: The relative flow rates of the europium precursor and the hydrogen source would need to be precisely controlled to target the EuH3 stoichiometry.
Purge Gas: An inert gas like argon or nitrogen is used to carry the precursor vapors and purge the reaction chamber.
| Parameter | Value/Type | Technique |
|---|---|---|
| Substrate | Yttria-stabilized ZrO2 (111) | Reactive Magnetron Sputtering |
| Europium Source | Eu Metal Target | Reactive Magnetron Sputtering |
| Reactive Gas | Hydrogen (H2) | Reactive Magnetron Sputtering |
| Sputtering Gas | Argon (Ar) | Reactive Magnetron Sputtering |
| Substrate Temperature | Not specified | Reactive Magnetron Sputtering |
| Resulting Film | Epitaxial EuH2 | Reactive Magnetron Sputtering |
Characterization of Synthetic Conditions and Yields of EuH3 Phases
The preparation of europium hydride with a hydrogen-to-metal ratio approaching three necessitates the application of significant hydrogen pressure. The process involves a series of structural and valence transitions from the divalent EuH2 to the trivalent EuH3. Experimental studies utilizing X-ray diffraction, Raman scattering, and Mössbauer spectroscopy have elucidated the phase transformations of europium hydride as a function of applied hydrogen pressure. researchgate.net
The synthesis commences with europium dihydride (EuH2), which undergoes several phase changes with increasing pressure. At approximately 7.0 GPa, a transformation from the initial orthorhombic phase (Pnma) of EuH2 to a hexagonal phase (P63/mmc) is observed. Further increase in pressure, in the range of 7.0 to 9.0 GPa, initiates the uptake of more hydrogen, leading to the formation of a mixed-valence Eu²⁺/Eu³⁺ phase with a stoichiometry of approximately EuH2.2. researchgate.net
As the pressure is elevated to the 9.0–12.4 GPa range, the hydrogen content continues to increase, resulting in a phase with a stoichiometry of about EuH2.8. The transition to a predominantly trivalent Eu³⁺ state occurs at pressures between 12.4 and 14.4 GPa, where the stoichiometry approaches EuH3. researchgate.net Subsequent pressure increases lead to further structural refinements of the trivalent europium hydride. While these studies detail the conditions for phase transitions, specific percentage yields for each phase are not extensively reported in the literature. The yield is highly dependent on the precise control of pressure and the duration of the reaction at each stage.
Table 1: Pressure-Induced Phase Transitions of Europium Hydride
| Pressure Range (GPa) | Approximate Stoichiometry (x in EuHx) | Europium Valence State | Crystal Structure |
| Ambient | 2 | Eu²⁺ | Pnma |
| 7.0 | 2 | Eu²⁺ | P63/mmc |
| 7.0 - 9.0 | ~2.2 | Eu²⁺/Eu³⁺ | I4/m |
| 9.0 - 12.4 | ~2.8 | Eu²⁺/Eu³⁺ | - |
| 12.4 - 14.4 | ~3 | Eu³⁺ | - |
| 14.4 - 16 | ~3 | Eu³⁺ | - |
| > 16 | ~3 | Eu³⁺ | I4/mmm |
Data sourced from ResearchGate. researchgate.net
Non-Stoichiometric Considerations in EuHx Formation (x~3)
The formation of europium hydride with a hydrogen content near three is characterized by its non-stoichiometric nature. samaterials.comstanfordmaterials.com This means that the ratio of hydrogen to europium atoms does not form simple whole numbers throughout the synthesis process. Instead, a continuous range of compositions is observed as the hydrogen pressure is increased.
The existence of these non-stoichiometric intermediates, such as EuH2.2 and EuH2.8, is a critical aspect of the europium-hydrogen system. The uptake of hydrogen beyond the EuH2 composition is initiated at pressures above 8.7 GPa, leading to the formation of these trivalent Eu³⁺-containing tetragonal structures. researchgate.net The final trivalent state with a stoichiometry close to EuH3 is achieved at pressures exceeding 12.5 GPa. researchgate.net This gradual change in stoichiometry is a key characteristic of the synthesis of europium trihydride.
Structural Characterization and Polymorphism of Europium Hydride Euh3
Crystallographic Determination of EuH3 Phases
The determination of the crystal structures of europium hydride phases, especially those forming en route to or including EuH3, relies heavily on high-pressure diffraction techniques.
High-pressure X-ray diffraction (XRD) is a primary tool for investigating the crystal structure of materials under extreme conditions excillum.comnist.gov. For europium hydride, XRD studies have been instrumental in identifying a sequence of structural changes as pressure increases. When EuH2 is compressed in a hydrogen-rich environment, it undergoes several phase transitions that lead to higher hydride phases with hydrogen compositions exceeding x=2.
Initial studies show that at ambient pressure, EuH2 crystallizes in an orthorhombic structure with the Pnma space group. As pressure is applied, a series of transformations occur researchgate.net:
EuHₓ-I (Pnma) : The initial divalent phase, stable up to 7.2 GPa.
EuHₓ-II (P6₃/mmc) : A hexagonal phase that exists in the pressure range of 7.2–8.7 GPa. In this phase, the europium remains divalent (Eu²⁺).
EuHₓ-III (I4/m) : A tetragonal phase appearing between 8.7 and 9.7 GPa. This phase marks the beginning of further hydrogen incorporation (x > 2).
EuHₓ-IV (I4/mmm) : A body-centered tetragonal structure that forms above 9.7 GPa. This phase is significant because it contains trivalent europium (Eu³⁺) and is considered a β-phase, which is common for other rare-earth metal trihydrides researchgate.net.
The formation of these higher hydrides, including the trivalent EuH3 phase, demonstrates that under sufficient hydrogen pressure, europium hydride's structural behavior aligns more closely with that of other rare-earth hydrides researchgate.netsamaterials.com.
| Phase | Pressure Range (GPa) | Space Group | Crystal System | Eu Valence State |
|---|---|---|---|---|
| EuHₓ-I | < 7.2 | Pnma | Orthorhombic | Eu²⁺ (divalent) |
| EuHₓ-II | 7.2–8.7 | P6₃/mmc | Hexagonal | Eu²⁺ (divalent) |
| EuHₓ-III | 8.7–9.7 | I4/m | Tetragonal | Transitioning |
| EuHₓ-IV (β-phase) | > 9.7 | I4/mmm | Tetragonal | Eu³⁺ (trivalent) |
Neutron diffraction is a powerful technique for locating light atoms, such as hydrogen, within a crystal lattice, a task that is challenging for X-ray diffraction due to hydrogen's low electron density researchgate.netosti.govnih.gov.
While specific experimental neutron diffraction studies dedicated solely to determining the hydrogen positions within the various high-pressure phases of EuH3 are not extensively detailed in available literature, the general methodology is well-established for metal hydrides aps.orgresearchgate.net. Such studies are crucial for confirming the exact stoichiometry and understanding the bonding environment of hydrogen.
In the absence of direct neutron diffraction data for the high-pressure EuH3 phases, computational methods such as Density Functional Theory (DFT) have been employed. For the hexagonal P6₃/mmc (EuHₓ-II) phase observed at 7.2 GPa, DFT calculations suggest a Ni₂In-type structure. Within this model, the hydrogen atoms are predicted to occupy specific interstitial sites, providing a theoretical framework for their positions in the lattice.
Pressure-Induced Structural Transitions in EuH3 and Related Phases (e.g., EuH2.2 to EuH3)
The transformation from the stable dihydride to the trihydride in europium is not a direct process but involves a cascade of pressure-induced structural and electronic changes.
The transitions between the different phases of europium hydride are driven by the application of high hydrogen pressure. The external pressure increases the chemical potential of hydrogen, facilitating its incorporation into the EuH2 lattice.
The key mechanism in the formation of EuH3 is the pressure-induced valence transition of the europium ion from a divalent (Eu²⁺) to a trivalent (Eu³⁺) state hpstar.ac.cn. This change is critical because the stable Eu²⁺ configuration is what makes europium hydride an outlier among rare-earth hydrides at ambient conditions. The transition sequence is as follows researchgate.net:
At 7.2 GPa, the orthorhombic Pnma structure transforms into the hexagonal P6₃/mmc phase, with europium remaining divalent.
Above 8.7 GPa, the penetration of additional hydrogen atoms into the lattice begins, initiating the formation of the tetragonal I4/m phase. This marks the transition towards a stoichiometry greater than EuH2.
By 9.7 GPa, enough hydrogen has been incorporated to stabilize the I4/mmm phase, which is characterized by trivalent Eu³⁺. This trivalent state is characteristic of EuH3 and aligns its properties with other rare-earth trihydrides.
Phase transitions in materials are often accompanied by distinct changes in volume, which can be tracked through high-pressure XRD data. The pressure-induced valence transition from the larger Eu²⁺ ion to the smaller Eu³⁺ ion is expected to result in a significant volume contraction hpstar.ac.cn.
Clathrate Structures in Europium Superhydrides (e.g., EuH6, EuH9)
At extremely high pressures, far beyond those required to form EuH3, europium and hydrogen can form novel compounds known as superhydrides, which often exhibit unique cage-like or clathrate structures nih.gov. These structures are of significant interest due to their potential for high-temperature superconductivity, as predicted and observed in other rare-earth superhydrides like LaH10 and YH6 arxiv.org.
Experimental synthesis in diamond anvil cells has confirmed the existence of europium superhydrides such as EuH6 and EuH9 at pressures between 80 and 170 GPa aps.orgresearchgate.net.
EuH6 : Synthesized at approximately 152 GPa and 1700 K, EuH6 adopts a sodalite-like clathrate structure researchgate.netaps.org. In this arrangement, each europium atom is trapped within a cage formed by 24 hydrogen atoms (a H24 cage). This structure is isostructural with other predicted or synthesized hexahydrides like CaH6 and YH6 nih.govaps.org.
EuH9 : Formed at even higher pressures of around 170 GPa and 2800 K, EuH9 also forms a clathrate structure, similar to that observed in YH9 arxiv.orgaps.org.
These hydrogen-rich clathrate structures consist of a robust, covalently bonded framework of hydrogen atoms that encages the metal atoms. The formation of these superhydrides represents a distinct class of materials compared to the more conventional interstitial hydrides like EuH3 nih.gov.
Experimental Synthesis and Structural Elucidation of Clathrate Phases
The synthesis of higher europium hydrides, including clathrate phases, has been achieved under extreme pressure conditions. Researchers have successfully synthesized a series of europium superhydrides, including EuH3, EuH5, EuH6, and EuH9, within a pressure range of 80 to 170 GPa. arxiv.orgaps.org This was accomplished using laser-heated diamond anvil cell (DAC) techniques, where a mixture of pure europium metal and ammonia (B1221849) borane (B79455) (NH3BH3) was subjected to high pressures and temperatures. arxiv.orgaps.orgaps.org Ammonia borane serves as a reliable and effective source of hydrogen for the reaction under these conditions. aps.orgusu.edu
Specifically, the sodalite-like clathrate structures of EuH6 and EuH9 were synthesized at 152 GPa and 1,700 K, and 170 GPa and 2,800 K, respectively. arxiv.orgaps.orgarxiv.org The structural identification of these newly synthesized phases was carried out using X-ray diffraction (XRD). Analysis of the XRD patterns, followed by Rietveld refinement, confirmed the formation of the clathrate structures. arxiv.orgresearchgate.net For instance, at 170 GPa, a mixture of clathrate EuH6 and EuH9 was identified, with weight fractions of 46.43% and 53.56%, respectively. arxiv.org The experimentally determined unit cell parameters and volumes showed good agreement with theoretical data, further validating the identified structures and stoichiometries. arxiv.org The clathrate structure of EuH9 is isostructural to YH9, featuring a cage of 29 hydrogen atoms surrounding each europium atom. arxiv.org Alongside the clathrate phases, two non-clathrate structures, EuH5 and EuH6, were also synthesized, representing new structural models in the family of lanthanide superhydrides. arxiv.orgaps.orgresearchgate.net
| Compound | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Structure Type |
|---|---|---|---|
| EuH3 | 80 - 170 | N/A | N/A |
| EuH5 | 80 - 170 | N/A | Non-clathrate |
| EuH6 | 152 | 1700 | Sodalite-like Clathrate |
| EuH9 | 170 | 2800 | Sodalite-like Clathrate |
Theoretical Prediction of Novel Eu-H Clathrate Structures
The experimental pursuit of europium superhydrides was significantly motivated by theoretical investigations into high-pressure hydrides. The discovery of high-temperature superconductivity in sodalite-like clathrate superhydrides such as LaH10 spurred interest in finding similar materials. aps.orgaps.orgarxiv.org However, theoretical predictions for systems with strongly-correlated electrons, like those containing europium, can be challenging, which prompted direct experimental exploration. arxiv.orgaps.orgresearchgate.net
Theoretical simulations predicted that all the experimentally synthesized europium hydrides are magnetic. aps.orgresearchgate.net Further joint experimental and theoretical studies have led to the discovery of other novel magnetic europium superhydrides that are stabilized by anharmonic effects. usu.edu These include a cubic phase of EuH9, a hexagonal phase of EuH9, and an unexpected cubic clathrate phase with Pm-3n symmetry, Eu8H46. usu.edu Theoretical calculations using the DFT+U approach, which accounts for strong electron correlation, have been crucial. The equations of state predicted with this method are in close agreement with experimental data for these complex hydrides. usu.eduresearchgate.net These theoretical frameworks have been instrumental in understanding the stability and electronic properties of these novel clathrate structures. arxiv.org
Influence of Eu Valence State on Crystal Structure and Stability
The valence state of the europium atom plays a decisive role in the crystal structure and stability of its hydrides, particularly under high pressure. researchgate.netaps.org Unlike most other lanthanides which are typically trivalent, europium can readily exist in a divalent (Eu2+) state. aps.orgwikipedia.org At ambient pressure, europium dihydride (EuH2) reflects this divalent nature, crystallizing in an orthorhombic Pnma structure, which is considered irregular among rare-earth hydrides. researchgate.netaps.org
The application of high pressure induces significant structural and valence changes. researchgate.netaps.org When EuH2 is compressed in an inert helium environment, it undergoes a structural transition from the Pnma phase to a hexagonal P63/mmc structure at approximately 7.2 GPa, while europium remains in the divalent Eu2+ state. aps.org
However, when compressed in a high-pressure hydrogen environment, a different sequence of transformations occurs. Above 8.7 GPa, hydrogen atoms penetrate the lattice, increasing the hydrogen composition (x > 2) and inducing a valence change from Eu2+ to Eu3+. aps.org This valence transition leads to the formation of new phases: first, a tetragonal I4/m structure, followed by another tetragonal I4/mmm structure above 9.7 GPa. researchgate.netaps.org The EuH(x>2)-IV phase with the I4/mmm structure is trivalent and represents a slightly distorted face-centered cubic (fcc) lattice. aps.org This structure is categorized as the β phase, which is commonly observed for other trivalent rare-earth metal hydrides. researchgate.netaps.org This pressure- and hydrogen-induced valence shift demonstrates that under sufficient pressure, EuHx ceases to be an anomaly and conforms to the structural behaviors of other rare-earth hydrides. researchgate.net
| Pressure Range (GPa) | Phase | Crystal Structure | Space Group | Eu Valence State | Environment |
|---|---|---|---|---|---|
| Ambient - 7.2 | EuHx-I | Orthorhombic | Pnma | Eu2+ | H2 / He |
| 7.2 - 8.7 | EuHx-II | Hexagonal | P63/mmc | Eu2+ | H2 / He |
| 8.7 - 9.7 | EuHx-III | Tetragonal | I4/m | Eu3+ | H2 |
| > 9.7 | EuHx-IV (β phase) | Tetragonal | I4/mmm | Eu3+ | H2 |
Electronic Structure and Bonding in Europium Hydride Euh3
First-Principles Calculations of Electronic Band Structure
First-principles calculations, primarily based on density functional theory (DFT), are essential for understanding the electronic band structure of metal hydrides. chrismarianetti.orgbohrium.com For europium hydride systems, which exhibit strong electron correlation effects, standard DFT approaches are often augmented with a Hubbard correction term (DFT+U). acs.orgnih.govarxiv.org This method provides a more accurate description of the localized 4f electrons of europium.
Calculations for europium superhydrides, such as EuH₉, show a complex band structure near the Fermi level. aps.org These theoretical models are crucial for predicting the stability and potential superconductivity of such compounds under extreme pressures. aps.orgnih.gov The electronic states at the Fermi level are a mix of Eu and H orbitals, indicating a covalent component to the bonding. researchgate.net
Investigation of Electron-Phonon Interaction in EuH₃ and Superhydrides
The electron-phonon coupling (EPC) is a critical parameter that governs conventional superconductivity, providing the mechanism for the formation of Cooper pairs. aps.org In hydrides, which often feature high-frequency phonon modes due to the light mass of hydrogen, strong EPC can lead to high superconducting transition temperatures (Tc). aps.orgresearchgate.net
However, theoretical and experimental investigations into various europium superhydrides have consistently shown that the electron-phonon interaction is weak. acs.orgnih.govarxiv.orgresearchgate.net This weak coupling, combined with the presence of magnetic ordering in these systems, generally precludes s-wave superconductivity. acs.orgresearchgate.net The difference in predicted critical temperatures between various superhydrides like LaH₁₀ and EuH₉ is attributed to factors other than direct EPC from certain distortion modes, such as stoichiometry or specific metal-hydrogen interactions. chemrxiv.org
Valence State Transitions of Europium in Hydride Formation (Eu²⁺ to Eu³⁺)
Europium is unique among the lanthanides for its stable divalent state (Eu²⁺) in its metallic form, which arises from the high stability of its half-filled 4f⁷ electron configuration. mpg.denih.gov However, in compounds, it can also exist in the more common trivalent state (Eu³⁺) or a mixed-valence state. mpg.desynchrotron.org.pl This valence state is directly linked to its magnetic properties: Eu²⁺ possesses a large magnetic moment, while Eu³⁺ is non-magnetic in its ground state. synchrotron.org.pl
Upon the formation of hydrides under high pressure, europium undergoes a valence transition. At ambient pressure, europium forms the divalent dihydride, EuH₂. researchgate.net As hydrogen pressure is increased, a transition to a trivalent state occurs. Studies have shown that above approximately 8.7 GPa, a tetragonal EuH₂₊ₓ phase containing trivalent Eu³⁺ begins to form, and above 12.5 GPa, the Eu³⁺ state is the only one detected. researchgate.net This pressure-induced transition makes europium hydride behavior more consistent with that of other rare-earth metal hydrides, which typically form trivalent trihydrides. researchgate.net
| Pressure Range (GPa) | Phase Structure | Europium Valence State |
|---|---|---|
| < 7.2 | Pnma | Eu²⁺ |
| 7.2 - 8.7 | P6₃/mmc | Eu²⁺ |
| 8.7 - 9.7 | I4/m | Transitioning to Eu³⁺ |
| > 9.7 | I4/mmm | Eu³⁺ |
Spectroscopic Probes of Valence States (e.g., Mössbauer Spectroscopy)
¹⁵¹Eu Mössbauer spectroscopy is a powerful technique for determining the oxidation state of europium in its compounds. rsc.org The isomer shift observed in a Mössbauer spectrum is highly sensitive to the electron density at the nucleus, which differs significantly between the Eu²⁺ (4f⁷) and Eu³⁺ (4f⁶) configurations. huji.ac.ilaps.org
This technique has been instrumental in confirming the pressure-induced valence transition in europium hydride. researchgate.net Measurements show a clear shift from the spectral signature of Eu²⁺ at lower pressures to that of Eu³⁺ at pressures exceeding 12.5 GPa. researchgate.net In various europium compounds, Eu²⁺ typically exhibits an isomer shift around -10.9 mm/s, while Eu³⁺ shows a shift near 0.07 mm/s, allowing for unambiguous identification and quantification of each valence state. aps.orgresearchgate.net
Strong Electron Correlation Effects in Europium Hydride Systems
Europium superhydrides are considered to be strongly correlated electron systems. acs.orgnih.govresearchgate.netusu.edu This is due to the localized nature of the 4f electrons of the europium atoms, which are not well-described by standard DFT approximations that treat electrons as independent particles. The strong on-site Coulomb repulsion between these f-electrons necessitates the use of more advanced theoretical methods, such as the DFT+U approach, to accurately model their electronic structure and physical properties. acs.orgarxiv.org The Hubbard correction (U) in this method accounts for the energy penalty of adding an extra electron to a localized orbital, leading to equations of state that are in close agreement with experimental data for europium polyhydrides. acs.orgnih.govarxiv.org
Charge Transfer Mechanisms in Metal-Hydrogen Interactions
In the formation of metal hydrides, a charge transfer typically occurs between the metal and hydrogen atoms. For electropositive metals like europium, electrons are transferred from the metal to the hydrogen atoms, forming what is formally considered a hydride anion (H⁻). wikipedia.org This process is a key aspect of the metal-hydrogen interaction and dictates the nature of the chemical bond. bohrium.com
First-principles computations on model metal hydrides indicate that the Mg-H bonds, for example, share properties of both ionic and metallic interactions. researchgate.net In the Eu-H system, it has been observed that the direction of charge transfer on the surface can even be inverted during hydrogen uptake. researchgate.net The interaction between hydride anions (Hᵟ⁻···Hᵟ⁻) in hydrogen-rich materials is also a subject of intense study, with evidence suggesting that these interactions can be attractive under certain conditions, contrary to simple electrostatic repulsion, and may be dominated by charge delocalization or London dispersion forces. nih.govchemistryviews.org The transfer of hydride intermediates is a crucial step in catalytic hydrogenation processes. researchgate.net
Magnetic Properties and Phenomena in Europium Hydride Euh3
Experimental Determination of Magnetic Ordering
The magnetic characteristics of europium hydrides are complex, with different phases exhibiting distinct types of magnetic ordering. Experimental investigations have been crucial in identifying and characterizing these magnetic states, which are highly dependent on the crystal structure and stoichiometry of the hydride phase.
Antiferromagnetism, a state where adjacent magnetic moments align in opposite directions resulting in a near-zero net magnetic moment, has been identified in specific high-pressure phases of europium polyhydrides. Notably, the cubic phase of europium nonahydride (EuH₉) has been found to exhibit antiferromagnetic ordering. This behavior is distinct from other known europium hydride phases and highlights the strong influence of crystal structure on magnetic properties.
Ferromagnetism, characterized by the parallel alignment of atomic magnetic moments leading to a strong net magnetic moment, is more commonly observed in europium hydride systems. Europium dihydride (EuH₂), for instance, is a known ferromagnetic semiconductor. wikipedia.org At high pressures, several novel europium superhydrides also display ferromagnetic behavior. These include the hexagonal phase of EuH₉ and a cubic clathrate phase with the formula Eu₈H₄₆. Furthermore, ternary europium hydrides such as Eu₂MgH₆ have also been synthesized and shown to order ferromagnetically. researchgate.net
The critical temperature at which a material transitions from a magnetically ordered state to a paramagnetic state is known as the Curie temperature (T_C) for ferromagnetic materials and the Néel temperature (T_N) for antiferromagnetic materials. wikipedia.orgbritannica.com Above these temperatures, the thermal energy is sufficient to overcome the magnetic ordering forces. wikipedia.orgbritannica.com Experimental and theoretical studies have determined these transition temperatures for several europium hydride phases, revealing a wide range of values that underscore the diverse magnetic behaviors within this class of compounds.
Theoretical Modeling of Magnetic Structures
Theoretical modeling and computational simulations are indispensable tools for understanding the complex magnetic structures and predicting the properties of novel materials like europium polyhydrides. These methods provide insights into the underlying mechanisms that govern magnetic ordering.
Monte Carlo simulations are a powerful computational technique used to model the behavior of systems with many interacting components, such as the magnetic moments in a crystal lattice. nih.govdoi.orgseu.edu.cn This method uses probabilistic algorithms to simulate the thermal fluctuations and interactions between spins, allowing for the prediction of magnetic ordering and the determination of critical temperatures. nih.govresearchgate.net For europium superhydrides, Monte Carlo simulations have been successfully employed to predict the magnetic ground states. These simulations indicated that cubic EuH₉ possesses antiferromagnetic ordering, while hexagonal EuH₉ and the clathrate phase Eu₈H₄₆ are ferromagnetic, aligning with theoretical predictions and guiding experimental efforts.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of materials. However, standard DFT approaches often fail to accurately describe systems with strongly correlated electrons, such as the localized 4f electrons in europium. researchgate.net The DFT+U method is an extension that incorporates a Hubbard U term to better account for the on-site Coulomb repulsion of these localized electrons. aps.org This approach provides a more accurate description of the electronic and, consequently, the magnetic properties of such materials. whiterose.ac.uk In the study of europium hydrides, the DFT+U approach has been utilized to predict equations of state that are in close agreement with experimental data, validating its effectiveness for these strongly correlated systems. researchgate.net
Role of f-electrons and Spin-Orbit Coupling in EuH₃ Magnetism
The magnetic character of Europium(III) hydride (EuH₃) is fundamentally dictated by the electronic configuration of the europium ion and the significant influence of spin-orbit coupling. In EuH₃, europium exists in a trivalent state (Eu³⁺), which contrasts with the more common europium dihydride (EuH₂), where europium is in a divalent (Eu²⁺) state. This difference in oxidation state is critical to understanding the material's magnetism.
The Eu³⁺ ion possesses a 4f⁶ electron configuration. According to Hund's rules, the ground state for a free Eu³⁺ ion is characterized by a total orbital angular momentum L=3 and a total spin angular momentum S=3. Crucially, the strong spin-orbit coupling present in heavy elements like europium links these two momenta. For a less-than-half-filled f-shell, the total angular momentum J is given by J = |L - S|, which results in J=0. This ground state, denoted as ⁷F₀, is non-magnetic because it has no net magnetic moment.
However, the magnetism of EuH₃ is not entirely absent. Spin-orbit coupling splits the ⁷F term into a multiplet of seven energy levels, each designated by a J value (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄, ⁷F₅, ⁷F₆). While the ⁷F₀ ground state is non-magnetic, the first excited state, ⁷F₁, is only slightly higher in energy (approximately 300-400 cm⁻¹). This small energy gap allows for the thermal population of the magnetic ⁷F₁ state and other higher-energy excited states as the temperature increases from absolute zero.
This phenomenon gives rise to a distinct form of temperature-dependent paramagnetism known as Van Vleck paramagnetism. At very low temperatures, EuH₃ is expected to be essentially non-magnetic as only the J=0 ground state is occupied. As the temperature rises, the population of the excited magnetic states increases, leading to a corresponding increase in the magnetic susceptibility of the material. This behavior is fundamentally different from the strong, ordered magnetism (ferromagnetism) observed in EuH₂, where the Eu²⁺ ion (4f⁷ configuration) has a large, permanent magnetic moment (J=S=7/2).
Table 1: Calculated Energy Levels of the ⁷F Multiplet for the Free Eu³⁺ Ion This interactive table details the energy levels resulting from spin-orbit coupling in the trivalent europium ion.
| Level | J Value | Relative Energy (cm⁻¹) | Magnetic Character |
|---|---|---|---|
| ⁷F₀ | 0 | 0 | Non-magnetic |
| ⁷F₁ | 1 | ~350 | Magnetic |
| ⁷F₂ | 2 | ~1000 | Magnetic |
| ⁷F₃ | 3 | ~1800 | Magnetic |
| ⁷F₄ | 4 | ~2800 | Magnetic |
| ⁷F₅ | 5 | ~3900 | Magnetic |
| ⁷F₆ | 6 | ~5000 | Magnetic |
Interplay between Magnetism and Superconductivity in Eu-H Systems
The relationship between magnetism and superconductivity is typically antagonistic, especially when strong, localized magnetic moments are present. These moments can break the Cooper pairs of electrons necessary for conventional superconductivity. The Europium-Hydrogen (Eu-H) system provides a clear illustration of this principle.
Elemental europium itself demonstrates this conflict. At ambient pressure, it is magnetic and not superconducting. However, under extremely high pressure (above 80 GPa), it undergoes a transition to a non-magnetic state and becomes superconducting at low temperatures (~1.8 K). aps.orgwikipedia.org This transition is believed to be caused by forcing a 4f electron into the conduction band, changing the europium ions from a magnetic Eu²⁺-like state to a non-magnetic Eu³⁺-like state, thereby eliminating the barrier to superconductivity. aps.orgwikipedia.org
In the context of europium hydrides, this interplay is further nuanced. EuH₂, with its ferromagnetic ordering due to Eu²⁺ ions, is a semiconductor and is not superconducting. wikipedia.org Conversely, EuH₃, based on the non-magnetically ordered Eu³⁺ ion, would not present the same intrinsic magnetic barrier to superconductivity. However, the potential for superconductivity also depends on other factors, such as a high density of electronic states at the Fermi level and strong electron-phonon coupling, for which there is currently no evidence in EuH₃.
Recent research into novel europium superhydrides under high pressure, such as EuH₉, has found that these materials are also magnetic. rsc.org Theoretical calculations indicate that these high-pressure phases possess ferromagnetic or antiferromagnetic ordering and exhibit weak electron-phonon interaction. rsc.org Consequently, their magnetic ordering makes them unlikely candidates for conventional s-wave superconductivity. rsc.org
This body of evidence suggests that within the Eu-H system, magnetism must be suppressed for superconductivity to emerge. While EuH₃ is inherently non-magnetic in its ground state, the conditions required to induce superconductivity in hydrides—typically very high hydrogen content and extreme pressures—have not been shown to be met in this specific compound. The focus of the search for high-temperature superconductivity remains on hydrogen-rich superhydrides where magnetism is absent.
Table 2: Comparison of Magnetic and Superconducting Properties in Europium and its Hydrides This interactive table summarizes the known and inferred properties of various materials within the Europium-Hydrogen system.
| Compound | Eu Oxidation State | Magnetic Ordering | Superconducting Critical Temp. (Tc) | Conditions |
|---|---|---|---|---|
| Eu (metal) | +2 | Magnetic | None | Ambient Pressure |
| Eu (metal) | +3 | Non-magnetic | ~1.8 K | > 80 GPa |
| EuH₂ | +2 | Ferromagnetic wikipedia.org | None Reported | Ambient Pressure |
| EuH₃ (inferred) | +3 | Non-magnetic (Van Vleck Paramagnetism) | None Reported | Ambient Pressure |
| EuH₉ (cubic) | Mixed | Antiferromagnetic rsc.org | Unlikely rsc.org | > 100 GPa |
| EuH₉ (hexagonal) | Mixed | Ferromagnetic rsc.org | Unlikely rsc.org | > 100 GPa |
Spectroscopic Investigations of Europium Hydride Euh3
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local electronic and geometric structure of materials. wikipedia.orgresearchgate.net The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgmpg.de
The XANES region, within about 50 eV of the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.netlibretexts.org For EuH₃, XANES at the Eu L₃-edge could reveal the valence state of europium, which is expected to be trivalent (Eu³⁺). The energy of the absorption edge shifts with the oxidation state; for europium, the L₃-edge for Eu³⁺ is at a higher energy (around 6983 eV) compared to Eu²⁺ (around 6975 eV), providing a clear distinction between the two valence states. wikipedia.org
The EXAFS region, extending several hundred eV beyond the edge, contains information about the local atomic environment of the absorbing atom. wikipedia.orgmpg.de Analysis of the EXAFS spectrum can determine the coordination number and interatomic distances of neighboring atoms. In the context of EuH₃, EXAFS would be instrumental in confirming the local coordination of europium by hydrogen atoms and determining the Eu-H bond lengths. While specific XAS studies focusing solely on EuH₃ are not widely reported, the principles of the technique and data from other europium compounds provide a strong basis for its application in characterizing the electronic and local structure of europium trihydride. libretexts.org
Mössbauer Spectroscopy for Valence State and Local Environment Analysis
¹⁵¹Eu Mössbauer spectroscopy is a highly sensitive technique for investigating the nuclear environment of europium atoms, providing precise information on their valence state, chemical bonding, and magnetic properties. iaea.orgosti.gov The key parameters derived from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and the magnetic hyperfine field (B_hf). calpoly.eduunlp.edu.ar
A significant application of Mössbauer spectroscopy in the study of europium hydrides has been the investigation of pressure-induced valence transitions. At ambient pressure, europium typically forms the divalent dihydride, EuH₂. However, under high hydrogen pressure, the formation of higher hydrides, including the trivalent EuH₃, has been observed. uchicago.edu Mössbauer spectroscopy has been instrumental in tracking this valence change from Eu²⁺ to Eu³⁺. uchicago.edu
The isomer shift is particularly indicative of the europium oxidation state. Eu²⁺ compounds typically exhibit large negative isomer shifts (around -12 to -15 mm/s relative to EuF₃), while Eu³⁺ compounds show isomer shifts in the range of 0 to +3 mm/s. iaea.org This large difference allows for a clear and quantitative distinction between the two valence states. osti.gov In high-pressure synthesis of europium hydrides, Mössbauer spectra reveal the emergence of a component with an isomer shift characteristic of Eu³⁺, confirming the formation of a trivalent hydride phase. uchicago.edu
| Parameter | Eu²⁺ State (Typical) | Eu³⁺ State (Typical) |
| Isomer Shift (δ) vs. EuF₃ (mm/s) | -12 to -15 | 0 to +3 |
| Electronic Configuration | 4f⁷ | 4f⁶ |
| Ground State | ⁸S₇/₂ | ⁷F₀ |
This table presents typical ranges for Mössbauer isomer shifts for divalent and trivalent europium, which are used to identify the valence state in compounds like europium hydride.
The hyperfine field provides information about the magnetic ordering in the material. While EuH₂ is ferromagnetic, the magnetic properties of EuH₃ are less well-documented. Mössbauer spectroscopy can be used to probe for magnetic ordering and determine the magnitude of the internal magnetic field at the europium nucleus. calpoly.edu
Infrared (IR) Absorption and Raman Spectroscopy for Vibrational Modes
For a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a vibration to be Raman active, there must be a change in the polarizability of the molecule. vscht.cz In the case of EuH₃, the primary vibrational modes of interest are the Eu-H stretching and bending modes, as well as any potential H-H interactions. researchgate.net
In metal hydrides, the metal-hydrogen (M-H) stretching frequencies are typically observed in the mid-infrared region. nih.gov For instance, studies on iron hydride complexes have identified Fe-H stretching vibrations around 1915 cm⁻¹. nih.gov Based on trends in other metal hydrides, the Eu-H stretching vibrations in EuH₃ are expected to be in a similar region, likely between 1000 and 2000 cm⁻¹.
The positions of these vibrational bands are sensitive to the strength of the Eu-H bond and the coordination environment of the europium atom. Isotopic substitution, replacing hydrogen with deuterium, would lead to a predictable shift in the vibrational frequencies to lower wavenumbers, confirming the assignment of these modes. researchgate.net
In some complex metal hydrides, H-H vibrational modes can also be observed, although they are generally weaker than the M-H modes. The presence of such modes in EuH₃ would provide information about the proximity of hydrogen atoms to each other within the crystal lattice.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Eu-H Stretch | 1000 - 2000 | IR, Raman |
| Eu-H Bend | < 1000 | IR, Raman |
| H-H Stretch (if present) | > 2000 | Raman |
This table provides an estimate of the expected frequency ranges for the key vibrational modes in EuH₃ based on data from other metal hydrides.
Anion Photoelectron Spectroscopy (PES) for Electronic Structure
Anion photoelectron spectroscopy (PES) is a powerful technique for studying the electronic structure of negatively charged ions in the gas phase. uwa.edu.aucolorado.edu In a PES experiment, a beam of mass-selected anions is irradiated with a fixed-energy laser, and the kinetic energies of the resulting photodetached electrons are measured. This provides information about the electron affinity of the neutral molecule and the energies of the electronic and vibrational states of the neutral species. nih.gov
Despite its utility, there is a lack of readily available experimental or theoretical studies on the anion photoelectron spectroscopy of the europium hydride anion (EuH₃⁻). Research in this area has focused on other metal hydride anions, such as those of aluminum and boron. osti.gov
Theoretically, a PES spectrum of EuH₃⁻ would provide the electron affinity of the neutral EuH₃ molecule. wikipedia.orgnuclear-power.comnih.gov The electron affinity is a fundamental property that reflects the stability of the anion relative to the neutral species. The spectrum could also reveal the energies of the excited electronic states of neutral EuH₃. However, without experimental data or dedicated theoretical calculations, any discussion of the specific electronic structure of the EuH₃ anion as determined by PES remains speculative.
Synchrotron Radiation Applications in EuH₃ Research
Synchrotron radiation sources provide high-brilliance, tunable X-ray beams that are essential for many advanced spectroscopic and diffraction techniques used in materials science. jecst.orgresearchgate.net The study of europium hydrides, particularly under extreme conditions such as high pressure, has greatly benefited from the capabilities of synchrotron facilities. uchicago.edu
Synchrotron-based X-ray diffraction has been a key technique for determining the crystal structure of europium hydrides formed under high hydrogen pressures. These experiments have revealed a series of structural phase transitions as the hydrogen content and pressure are increased, leading to the formation of trivalent EuH₃. uchicago.edu
Furthermore, synchrotron-based Mössbauer spectroscopy has been employed to study the valence state of europium in these high-pressure phases. The high flux of synchrotron radiation allows for measurements on very small sample volumes, which is crucial for experiments conducted in diamond anvil cells. uchicago.edu
Synchrotron radiation is also a prerequisite for X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, which provide detailed information on the electronic structure and local atomic environment. wikipedia.orgresearchgate.netyoutube.com While specific XAS studies on EuH₃ are not widely reported, the technique's reliance on synchrotron sources underscores their importance for future investigations into the electronic properties of this compound. The combination of these synchrotron-based techniques provides a comprehensive picture of the structural and electronic changes that occur in the europium-hydrogen system under various conditions. jecst.orgresearchgate.net
Theoretical and Computational Approaches for Europium Hydride Euh3
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and other ab initio (first-principles) methods are foundational tools for calculating the electronic structure and properties of materials without empirical parameters. osti.gov These methods are widely used to predict the behavior of metal hydrides. However, specific and detailed DFT studies focusing on the EuH₃ compound are exceptionally scarce in publicly accessible scientific literature. While the methodologies are well-established for predicting properties of inorganic crystals, their direct application to produce comprehensive data for europium trihydride has not been widely reported. indexcopernicus.comaps.org
Prediction of Crystal Structures and Stabilities
First-principles calculations are instrumental in predicting the most energetically favorable crystal structures for a given chemical composition and assessing their thermodynamic stability. researchgate.net This is typically achieved by calculating the formation energy of various candidate structures. For EuH₃, however, detailed computational studies that predict and compare the stability of potential polymorphs are not readily found in the existing body of research.
Equation of State (EoS) Determinations
The equation of state describes the relationship between the pressure, volume, and temperature of a material, providing fundamental insight into its compressibility and behavior under extreme conditions. Ab initio calculations are frequently employed to determine the EoS for novel materials. researchgate.netexeter.ac.ukarxiv.org Despite the availability of these powerful techniques, specific EoS data for EuH₃ derived from first-principles calculations have not been published.
Anharmonic Effects in Phonon Spectra and Thermodynamic Stability
The harmonic approximation is often used to calculate the vibrational modes (phonons) of a crystal lattice. However, for many hydrides, anharmonic effects—deviations from simple harmonic motion—can be significant, impacting thermodynamic stability and other properties. aps.orgutwente.nl Advanced computational methods like the stochastic self-consistent harmonic approximation (SSCHA) are used to account for these effects. researchgate.net Currently, there are no specific studies available that apply these methods to analyze the anharmonic effects on the phonon spectra and thermodynamic stability of EuH₃.
Evolutionary Algorithms for Structure Prediction (e.g., USPEX, CALYPSO)
Evolutionary algorithms, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography) and CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization), have revolutionized the field of crystal structure prediction. uspex-team.orguspex-team.orgresearchgate.netarxiv.org These methods use principles of natural selection to efficiently search for the lowest-energy crystal structures of a given compound under specific conditions. calypso.cn While these tools have been successfully applied to predict novel structures for many materials, including other complex hydrides, their application to determine the ground-state structure of EuH₃ has not been documented in the scientific literature.
Molecular Dynamics Simulations of Eu-H Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms and molecules, providing insights into dynamic processes and interactions at the atomic scale. nih.govirbbarcelona.orguni-marburg.de Such simulations could, in principle, be used to model the interactions between europium and hydrogen atoms within the EuH₃ lattice. However, specific MD studies focusing on Eu-H interactions within the solid-state EuH₃ compound are not available in the literature.
Computational Studies of Bonding Motifs and Electron Transfer
Understanding the nature of chemical bonds and charge distribution is key to explaining a material's properties. Computational studies can quantify these characteristics. For europium hydride, a computational analysis of the net charge transfer between europium and hydrogen has been performed. This study indicates that the formation of EuH₃ involves an electron donation that originates from the sigma (σ) bonding orbital. unige.ch This finding suggests a degree of covalent character in the Eu-H bond, alongside the expected ionic interactions typical of metal hydrides.
Reactivity and Stability Research of Europium Hydride Euh3
Thermodynamic Stability of EuH3 Phases under Extreme Conditions
Europium is unique among the lanthanides for its stable divalent state, which leads to the ready formation of europium dihydride (EuH2). samaterials.com However, under the application of high hydrogen pressures, the formation of the trivalent europium hydride, EuH3, becomes thermodynamically favorable. samaterials.com Research conducted under extreme pressure conditions has elucidated the stability of EuH3 and other higher hydrides.
Enthalpy calculations performed at 80 GPa demonstrated that the EuH3 phase possesses a significantly lower enthalpy compared to a mixture of EuH2 and H2, confirming its thermodynamic stability in a hydrogen-rich, high-pressure environment. The formation of EuH3 is part of a broader landscape of europium superhydrides, including EuH5, EuH6, and EuH9, which have been synthesized at pressures ranging from 80 to 170 GPa.
Under these extreme conditions, EuH3 adopts a cubic close-packed (ccp) structure of Eu atoms, which is isostructural to the ambient pressure structure of lanthanum trihydride (LaH3). In this configuration, each europium atom is coordinated by eight hydrogen atoms. At a pressure of 80 GPa, the shortest distance between hydrogen atoms in the EuH3 lattice is 2.01 Å. The stability of these high-pressure phases underscores a shift in the chemical behavior of europium from its typical divalent preference to a trivalent state, aligning it more closely with other rare-earth hydrides.
Kinetic Studies of Hydrogen Absorption and Desorption in Eu-H Systems
While specific quantitative kinetic data, such as absorption/desorption rates and activation energies for the Eu-H system, are not extensively detailed in current literature, the general principles governing hydrogen interactions with rare-earth metals provide a framework for understanding these processes. The incorporation of rare-earth elements into alloys is known to enhance hydriding and dehydriding kinetics. samaterials.com
The process of hydrogen absorption in metallic systems is a multi-step phenomenon that includes:
Physisorption: Initial weak, van der Waals attraction of molecular hydrogen (H2) to the metal surface.
Chemisorption: Dissociation of the H2 molecules into hydrogen atoms, which form stronger chemical bonds with the surface.
Surface Penetration: Movement of hydrogen atoms from the surface into the subsurface layers.
Diffusion: Migration of hydrogen atoms through the bulk of the metal lattice via interstitial sites.
Hydride Formation: Nucleation and growth of a new hydride phase (e.g., EuH3) once the hydrogen concentration exceeds the solid solubility limit.
Phase Diagram Mapping of the Eu-H System at High Pressures and Temperatures
The phase diagram of the europium-hydrogen system is significantly influenced by pressure, leading to a series of structural and valence state transformations. At ambient or near-ambient pressures, europium reacts with hydrogen to form the stable, divalent orthorhombic EuH2. stanfordmaterials.comresearchgate.net As hydrogen pressure is substantially increased, the system undergoes several phase transitions, ultimately forming trivalent europium hydrides like EuH3.
Research using X-ray diffraction and Mössbauer spectroscopy at room temperature has mapped a clear sequence of phase transitions as pressure increases in a hydrogen-rich environment. researchgate.net The divalent EuH2 (Pnma structure) first transforms to another divalent phase (P6₃/mmc) between 7.0 and 8.7 GPa. Above this pressure, hydrogen uptake occurs, leading to the formation of phases with higher hydrogen content and a change in the europium valence state from divalent (Eu²⁺) to trivalent (Eu³⁺). researchgate.net This transformation to a trivalent state is a key feature of the high-pressure phase behavior of the Eu-H system, bringing it in line with the behavior of other rare-earth hydrides. researchgate.net
The sequence of these pressure-induced transformations at room temperature is detailed in the table below.
| Pressure Range (GPa) | Phase Structure | Stoichiometry (x in EuHx) | Europium Valence State |
|---|---|---|---|
| < 7.0 | Pnma | ~2 | Divalent (Eu²⁺) |
| 7.0 - 8.7 | P6₃/mmc | ~2 | Divalent (Eu²⁺) |
| 8.7 - 9.7 | I4/m | > 2 | Mixed (Eu²⁺/Eu³⁺) |
| > 9.7 | I4/mmm | > 2 (approaching 3) | Trivalent (Eu³⁺) |
This table summarizes the structural and valence changes of europium hydride as a function of increasing hydrogen pressure at room temperature. researchgate.net
Surface Reactivity and Film Oxidation Dynamics for Eu Hydrides
The surface reactivity of europium hydrides is intrinsically linked to the high reactivity of europium metal itself. Europium is among the most reactive of the rare-earth elements and readily oxidizes in air. americanelements.com This inherent reactivity extends to its hydride compounds.
Specific studies on the film oxidation dynamics of EuH3 are limited; however, research on the interaction of europium with hydrogen plasma provides insight into its surface reactivity. It has been observed that exposing a europium surface to hydrogen plasma affects its subsequent reactivity to oxidation upon exposure to air. researchgate.net This suggests that the formation of a hydride layer on the surface alters the oxidation process, with evidence pointing towards faster oxidation in areas that were in contact with the plasma. researchgate.net
The interaction of rare-earth hydride surfaces with oxygen-containing species can also lead to the formation of complex oxyhydride phases. acs.org In these materials, both oxide (O²⁻) and hydride (H⁻) anions coexist within the same crystal lattice. While not specifically detailed for EuH3, the formation of such oxyhydride films is a known phenomenon for other rare-earth systems and represents a critical aspect of their surface chemistry when exposed to oxidizing environments. The presence of both anion types is considered crucial for certain properties, such as photochromism, observed in these materials. acs.org
Exploratory Research on Advanced Applications of Europium Hydride Euh3
Potential for Hydrogen Storage Materials
Rare earth hydrides are recognized for their potential in hydrogen storage applications, offering high hydrogen density and the ability for reversible hydrogen uptake and release. samaterials.com Europium, a rare earth metal, reacts with hydrogen to form europium dihydride (EuH₂) and, under increased hydrogen pressure, can form the trivalent europium hydride (EuH₃) phase. samaterials.com Metal hydrides, in general, provide a method for storing hydrogen in a solid state at low pressure through chemical reactions, which can be reversed by controlling temperature and pressure to charge and discharge hydrogen. europa.euau.dk This characteristic makes them a subject of research for applications ranging from stationary power units to mobile systems. au.dk
The utility of metal hydrides for hydrogen storage hinges on their ability to reversibly absorb and desorb hydrogen. This process involves the chemical reaction of a metal alloy with hydrogen gas to form a solid metal hydride, which can be reversed to release the gas when needed. europa.eu The direction of this reaction is typically controlled by adjusting temperature and pressure. europa.eu For a material to be practical for mobile applications, it should operate near ambient conditions with fast kinetics for both charging (absorption) and discharging (desorption). researchgate.net While the general principles of reversible hydrogen storage in metal hydrides are well-established, specific thermodynamic and kinetic data for the EuH₃ system, such as pressure-composition-temperature (P-C-T) isotherms and cycling stability, are not extensively detailed in available research.
Superconducting Properties in Europium Hydrides (EuH₉, EuH₆)
The search for high-temperature superconductors has led to significant research into hydrogen-rich compounds under extreme pressures. arxiv.orgresearchgate.net Clathrate superhydrides, such as LaH₁₀ and YH₆, have demonstrated superconductivity at exceptionally high temperatures, approaching 260 K. aps.orgaps.org This has spurred investigations into other rare earth hydrides, including those of europium.
Researchers have successfully synthesized europium superhydrides, including clathrate-structured EuH₆ and EuH₉, at extreme pressures and temperatures. aps.org These syntheses were conducted in diamond-anvil cells, where a mixture of europium and a hydrogen source like ammonia (B1221849) borane (B79455) (NH₃BH₃) was compressed and laser-heated. aps.org These experiments have produced several novel europium polyhydrides, demonstrating the rich chemistry of the europium-hydrogen system under high pressure. uspex-team.orgnih.gov
Interactive Data Table: Synthesis of Europium Superhydrides
| Compound | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Crystal Structure |
| Clathrate EuH₆ | 152 | 1700 | Clathrate |
| Clathrate EuH₉ | 170 | 2800 | Clathrate |
| Cubic EuH₉ | 86-130 | Not Specified | Cubic |
| Hexagonal EuH₉ | 86-130 | Not Specified | Hexagonal |
This table summarizes the high-pressure synthesis conditions for different phases of europium superhydrides as reported in experimental studies. aps.orguspex-team.org
Unlike other high-T_c clathrate superhydrides, the synthesized europium hydrides exhibit strong magnetism, which is a key factor suppressing conventional superconductivity. aps.org In rare-earth metals, strong local magnetic moments, typically from the 4f electron shell, are known to inhibit the formation of Cooper pairs necessary for superconductivity. wustl.edu Theoretical simulations and experimental measurements indicate that europium superhydrides are magnetic. aps.orguspex-team.org This magnetic ordering creates a large effective spin splitting in the electron band structure, which is prohibitive for classical s-wave superconductivity. uspex-team.org The electron-phonon interaction, a crucial mechanism for BCS-type superconductivity, is predicted to be weak in all studied europium hydrides. uspex-team.orgnih.gov Consequently, instead of a high superconducting transition temperature, these materials exhibit magnetic ordering transitions.
Interactive Data Table: Predicted Magnetic Properties of Europium Hydrides
| Compound | Magnetic Ordering | Transition Temperature (T_N or T_C) (K) |
| Cubic EuH₉ | Antiferromagnetic | up to 24 |
| Hexagonal EuH₉ | Ferromagnetic | 137 |
| Eu₈H₄₆ | Ferromagnetic | 336 |
This table presents the predicted magnetic ordering and transition temperatures for various europium superhydride phases. The presence of magnetism is a dominant factor affecting their potential for superconductivity. uspex-team.orgnih.gov
Catalytic Roles of Europium Hydrides in Chemical Reactions
Rare earth hydrides as a class of materials are considered potential catalysts for various chemical reactions, including hydrogenation and dehydrogenation processes. samaterials.com Mixed anionic compounds, such as hydride oxides, have also attracted attention for their potential catalytic activity. mdpi.com The ability of non-stoichiometric hydrides to facilitate hydrogen transfer suggests a possible role in catalysis. researchgate.net For example, non-stoichiometric yttrium hydride has been successfully used to promote a cobalt-based catalyst for reversible hydrogenation and dehydrogenation reactions. researchgate.net However, while the broader family of rare earth hydrides shows promise, specific research and detailed findings on the catalytic applications of europium hydride (EuH₃) are not extensively documented.
Advanced Optical Applications (e.g., Photochromism in Oxyhydrides)
Exploratory research into the advanced applications of europium hydride has identified significant potential in the realm of advanced optical materials, particularly concerning the phenomenon of photochromism in europium-based oxyhydrides. While detailed studies have predominantly centered on other rare-earth (RE) oxyhydrides, such as those of yttrium and gadolinium, the underlying principles and observed behaviors are expected to be applicable to europium oxyhydride, given the chemical similarities across the lanthanide series.
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. diva-portal.org In the context of rare-earth oxyhydrides, this manifests as a reversible darkening of the material when exposed to light with energy greater than its optical bandgap. tudelft.nl This positions these materials as promising candidates for applications such as smart windows, optical sensors, and data storage.
The synthesis of these photochromic thin films typically involves the deposition of a di-hydride precursor film, which is subsequently oxidized upon exposure to an oxygen-containing atmosphere. researchgate.net This process results in the formation of a polycrystalline oxyhydride film. researchgate.net The general chemical formula for these photochromic rare-earth oxyhydrides is REOₓH₃₋₂ₓ, where the photochromic effect is observed over a wide compositional range (approximately 0.5 ≤ x ≤ 1.5). acs.orgnih.gov The presence of both oxide (O²⁻) and hydride (H⁻) ions within the crystal lattice is crucial for the photochromic behavior at ambient conditions. nih.gov
The proposed mechanism for photochromism in these materials involves the generation of electron-hole pairs upon illumination. It is suggested that the film is composed of hydrogen-rich and hydrogen-poor regions. tudelft.nl When illuminated, excited electrons can reduce the trivalent rare-earth cations, leading to an insulator-to-metal transition in the hydrogen-rich areas. tudelft.nl These small, metallic oxyhydride clusters are believed to be responsible for the increased optical absorption, or darkening, of the material. tudelft.nl The process is reversible, with the material returning to its transparent state when the light source is removed.
Research on various rare-earth oxyhydrides has provided insights into the factors influencing their photochromic performance. The choice of the rare-earth element, as well as the oxygen-to-hydrogen ratio, can significantly affect the optical properties, such as the bandgap and the degree of photochromic contrast. diva-portal.orgtudelft.nl
While specific experimental data for the photochromic properties of europium oxyhydride are not extensively available, the established trends in other rare-earth oxyhydrides provide a strong basis for predicting its behavior. The table below summarizes typical photochromic performance metrics observed in well-studied rare-earth oxyhydrides, which can be considered representative for the material class.
| Property | Yttrium Oxyhydride (YHO) | Gadolinium Oxyhydride (GdHO) | General Trend |
| Initial State | Transparent | Transparent | High transparency in the unexposed state |
| Darkened State | Optically dense | Optically dense | Increased optical absorption upon illumination |
| Luminous Transmittance (T_lum) | ~79.9% | Lower than YHO | Varies with the rare-earth element |
| Photochromic Contrast (ΔT_lum) | Lower than GdHO | ~35.5% | Gd-based oxyhydrides show high contrast |
| Bleaching Time | Reversible | Reversible | Returns to transparent state after illumination ceases |
| Bandgap | Tunable with O/H ratio | Tunable with O/H ratio | Dependent on the specific rare-earth ion and stoichiometry |
This interactive data table allows for a comparative view of the photochromic properties of representative rare-earth oxyhydrides.
Comparative Studies with Other Rare Earth Hydrides and Analogous Systems
Structural Isomorphism with Other Lanthanide and Actinide Hydrides
The crystal structures of rare-earth (RE) trihydrides (REH3) exhibit a distinct variation across the lanthanide series, which is largely influenced by the lanthanide contraction—the steady decrease in the ionic radii of the elements. Generally, the REH3 compounds adopt one of two primary crystal structures at ambient conditions. The lighter lanthanides, from lanthanum (La) to neodymium (Nd), typically form a face-centered cubic (fcc) structure, which is isostructural with LaF3. In contrast, the heavier lanthanides, from samarium (Sm) to lutetium (Lu), including yttrium (Y), crystallize in a hexagonal structure.
Given that europium is positioned among the heavier lanthanides, Europium hydride (EuH3) is expected to adopt this hexagonal crystal structure . This structural trend is a key aspect of the isomorphism observed among the heavy lanthanide trihydrides.
At ambient pressure, the trivalent rare-earth hydrides showcase this structural dichotomy. However, the application of high pressure can induce phase transitions. For instance, some heavy lanthanide trihydrides with a hexagonal structure at ambient pressure can transform to the fcc structure under high pressure. Conversely, some lighter lanthanide trihydrides with an fcc structure may adopt different symmetries under compression.
Under high pressure, a variety of hydrogen-rich phases of rare-earth hydrides have been synthesized, often exhibiting complex crystal structures. For example, at high pressures, phases such as LaH₃, YH₃, and PrH₃ have been observed in a cubic cF4 structure, while superhydrides like LaH₉₊δ, YH₉, CeH₉, PrH₉, NdH₉, and EuH₉ have been found to adopt a hexagonal hP2 structure nih.gov. This indicates that while EuH₃ at ambient pressure is part of the hexagonal isomorphism of heavy lanthanide trihydrides, its high-pressure behavior aligns with the formation of hexagonal superhydrides, similar to its neighboring lanthanides.
The actinide hydrides also provide a basis for structural comparison. For instance, uranium forms a unique trihydride (UH₃) that does not have a preceding dihydride phase and exists in two cubic structures based on the A15 type osti.gov. This differs from the hexagonal structure of EuH₃, highlighting the distinct crystal chemistry of f-block elements.
| Compound | Typical Crystal Structure (Ambient Pressure) | Structural Group |
|---|---|---|
| LaH₃ | Face-Centered Cubic (fcc) | Light Lanthanide Trihydride |
| CeH₃ | Face-Centered Cubic (fcc) | Light Lanthanide Trihydride |
| PrH₃ | Face-Centered Cubic (fcc) | Light Lanthanide Trihydride |
| NdH₃ | Face-Centered Cubic (fcc) | Light Lanthanide Trihydride |
| SmH₃ | Hexagonal | Heavy Lanthanide Trihydride |
| EuH₃ | Hexagonal | Heavy Lanthanide Trihydride |
| GdH₃ | Hexagonal | Heavy Lanthanide Trihydride |
| UH₃ | Cubic (A15 type) | Actinide Trihydride |
Comparative Analysis of Electronic and Magnetic Properties Across the Lanthanide Series
The electronic and magnetic properties of lanthanide hydrides are intrinsically linked to the number of 4f electrons of the rare-earth metal. A general trend observed across the lanthanide series is a transition from metallic behavior in the dihydrides (REH₂) to semiconducting or insulating behavior in the trihydrides (REH₃).
For EuH₃, the electronic structure is significantly influenced by europium's half-filled 4f shell (4f⁷). This configuration is particularly stable and plays a crucial role in its electronic and magnetic characteristics. In the context of high-pressure superhydrides, for rare-earth elements with half-filled or nearly half-filled 4f states, such as europium and gadolinium, the density of hydrogen-derived s-states at the Fermi level is typically low. This leads to weak electron-phonon coupling, which is a key ingredient for conventional superconductivity. Consequently, in these materials, magnetism is often favored over superconductivity.
A notable trend across the lanthanide superhydrides is the decline of superconductivity and the rise of magnetism as the number of f-electrons increases, particularly evident in the La-Ce-Pr-Nd series frontiersin.orgfrontiersin.orgresearchgate.net. Europium, being further down the series, aligns with this trend. Theoretical and experimental studies on europium superhydrides, such as EuH₆ and EuH₉, have indeed pointed towards magnetic ordering rather than high-temperature superconductivity nih.gov.
The magnetic properties of lanthanide hydrides are diverse. Most trivalent REH₂ compounds are known to be antiferromagnetic or ferromagnetic. In contrast, LaH₃, with no 4f electrons, is diamagnetic and a semiconductor. For europium, the divalent EuH₂ is ferromagnetic at low temperatures. While specific magnetic data for EuH₃ is not abundant, the general trend suggests that the presence of the magnetic Eu³⁺ ion would lead to magnetic ordering. The ground state of the free Eu³⁺ ion is non-magnetic (⁷F₀), but thermal population of excited magnetic states (⁷Fⱼ, J=1, 2,...) can induce paramagnetism that increases with temperature.
| Lanthanide Hydride | Number of 4f Electrons | General Electronic Property | Observed/Predicted Magnetic Behavior |
|---|---|---|---|
| LaH₃ | 0 | Semiconductor/Insulator | Diamagnetic |
| CeH₃ | 1 | Semiconductor | Magnetic |
| PrH₃ | 2 | Semiconductor | Magnetic |
| NdH₃ | 3 | Semiconductor | Magnetic |
| EuH₃ | 6 (Eu³⁺) | Semiconductor | Expected to be Magnetic |
| GdH₃ | 7 | Semiconductor | Magnetic |
| LuH₃ | 14 | Semiconductor | Diamagnetic |
Differences in Hydride Formation and Stability in Divalent vs. Trivalent Rare Earths
A significant distinction between europium and most other rare-earth elements is its stable divalent state (Eu²⁺), in addition to the common trivalent state (Eu³⁺) wikipedia.org. This dual valency has profound implications for the formation and stability of its hydrides. Most rare-earth metals readily react with hydrogen to form dihydrides (REH₂) and, with increased hydrogen pressure, subsequently form trihydrides (REH₃).
For trivalent rare earths, the formation of REH₂ is followed by the progressive filling of interstitial sites in the metal lattice to form REH₃. In contrast, europium, along with ytterbium, preferentially forms a stable divalent dihydride (EuH₂). The formation of the trivalent trihydride, EuH₃, requires overcoming the stability of the divalent state, which necessitates higher hydrogen pressures compared to the formation of trihydrides of its trivalent lanthanide neighbors researchgate.net.
The stability of the divalent state in europium is attributed to the energetically favorable half-filled 4f⁷ electron configuration of the Eu²⁺ ion. To form the trivalent Eu³⁺ ion, an electron must be promoted from this stable 4f shell, which requires a significant amount of energy. This energy cost is reflected in the thermodynamics of hydride formation. The enthalpy of formation for EuH₂ is more favorable than for the hypothetical trivalent dihydride, and the subsequent reaction to form EuH₃ is less exothermic than for trivalent rare earths.
This difference in stability is also manifested in the crystal structures of the dihydrides. The dihydrides of trivalent rare earths typically adopt a cubic fluorite (CaF₂) structure. In contrast, EuH₂ (and YbH₂) crystallizes in an orthorhombic structure, similar to alkaline earth dihydrides like CaH₂. This structural difference underscores the distinct chemical nature of divalent europium compared to the trivalent lanthanides.
The formation of EuH₃ can be represented by the following reaction sequence:
Eu + H₂ → EuH₂ (formation of the stable divalent dihydride)
EuH₂ + ½H₂ → EuH₃ (formation of the trivalent trihydride under higher hydrogen pressure)
For a typical trivalent rare earth (RE), the sequence is:
RE + H₂ → REH₂
REH₂ + ½H₂ → REH₃
The key difference lies in the relative stability of the intermediate dihydride and the conditions required to achieve the trihydride state.
General Trends in High-Pressure Superhydride Chemistry
The field of high-pressure superhydride chemistry has been driven by the quest for room-temperature superconductors. A general trend that has emerged is that the application of high pressure to rare-earth elements in a hydrogen-rich environment leads to the formation of polyhydrides with high hydrogen content, often exhibiting novel crystal structures and electronic properties frontiersin.orgfrontiersin.orgresearchgate.net.
A common structural motif in these high-pressure superhydrides is the formation of hydrogen "clathrate" cages, where a host lattice of hydrogen atoms encapsulates the rare-earth metal atoms nih.govcam.ac.ukaps.orgsemanticscholar.org. These clathrate structures are believed to be crucial for the emergence of high-temperature superconductivity in compounds like LaH₁₀ and YH₉. The hydrogen cages create a dense, nearly metallic hydrogen sublattice within the material, which is thought to be responsible for the strong electron-phonon coupling required for high critical temperatures (Tc).
The stoichiometry of these superhydrides is often unusual, with examples such as REH₆, REH₉, and REH₁₀ being theoretically predicted and, in some cases, experimentally synthesized frontiersin.org. Europium is no exception to this trend, with the successful synthesis of clathrate-structured EuH₆ and EuH₉ at pressures above 150 GPa aps.org.
However, as mentioned in section 10.2, the electronic configuration of the rare-earth element plays a critical role in determining the ultimate electronic properties of the superhydride. A clear trend across the lanthanide series is the suppression of superconductivity in favor of magnetism as the number of localized 4f electrons increases frontiersin.orgfrontiersin.orgresearchgate.net. The strong magnetic moments of the heavier lanthanides, including europium, tend to disrupt the formation of Cooper pairs, which are essential for superconductivity.
Therefore, while europium follows the general trend of forming hydrogen-rich clathrate structures under high pressure, its half-filled 4f shell leads to a dominance of magnetic interactions, precluding it from being a high-temperature superconductor. This positions europium hydrides as important materials for studying the interplay between magnetism and superconductivity in this novel class of materials.
Emerging Research Areas and Future Perspectives for Europium Hydride Euh3
Development of Novel Synthesis Pathways for Metastable EuH3 Phases
The synthesis of materials in a metastable phase, which possess higher thermodynamic energy than their stable counterparts, can lead to novel properties and functionalities. eurekalert.org For metal hydrides, achieving metastable phases could significantly alter hydrogen storage capacities and kinetics. eurekalert.org Research is currently focused on moving beyond traditional synthesis methods to create new crystalline structures of Europium Hydride.
Current research in related fields has demonstrated the successful synthesis of metastable-phase materials, such as palladium hydride, by controlling growth conditions in a suitable atmosphere, rather than relying on the conventional method of dispersing hydrogen within a metal. eurekalert.org This approach has been shown to yield materials with enhanced thermal stability and, in the case of palladium hydride, double the hydrogen storage capacity of the stable-phase material. eurekalert.org
Future synthesis pathways for metastable EuH3 could explore a variety of techniques inspired by recent advancements in materials science:
High-Pressure Synthesis: Applying extreme pressures during the hydrogenation of europium could force the atoms into new, metastable configurations, similar to the synthesis of novel CrTe3 phases. researchgate.net
Solution-Phase Metathesis: Microwave-assisted, solution-based approaches could offer a rapid and energy-efficient route to producing nanocrystalline or amorphous EuH3 phases. researchgate.net
Electrochemical Methods: Electrochemical synthesis, which has been used to generate highly oxidative iron species, could provide a controllable method for producing metastable europium hydride species under specific potential and current conditions. nih.govnih.gov
The development of these pathways is crucial for creating a new generation of europium hydride materials with tailored properties for various technological applications.
Advanced In Situ Characterization Techniques for Dynamic Processes
To fully understand and optimize the behavior of EuH3, particularly during hydrogen uptake and release, it is essential to observe the material's dynamic processes in real-time. Advanced in situ characterization techniques allow researchers to probe the structural, electronic, and morphological changes under realistic operating conditions. nih.govosti.gov
The structural characterization of materials down to the atomic level is fundamental to understanding their properties and performance. 4tu.nl For hydrides, this involves monitoring changes in the crystal lattice, the formation of intermediate species, and the effects of additives. osti.gov In situ techniques provide a window into the thermodynamics and kinetics of these hydrogenation and dehydrogenation reactions. nih.govosti.gov
Several powerful in situ methods are being adapted and developed for the study of EuH3 and other metal hydrides:
| Technique | Information Provided | Relevance to EuH3 |
| In Situ X-ray Diffraction (XRD) | Provides real-time information on crystal structure, phase transitions, and lattice parameter changes during hydrogenation/dehydrogenation. nih.govosti.gov | Essential for identifying stable and metastable phases of EuH3 as they form and decompose. |
| In Situ X-ray Absorption Spectroscopy (XAS) | Probes the local atomic environment and electronic state of europium atoms, revealing changes in oxidation state and coordination. nih.govosti.gov | Crucial for understanding the electronic transitions that accompany hydrogen absorption and desorption. |
| In Situ X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states at the surface of the material, which is critical for understanding surface reactions and catalysis. nih.govosti.gov | Helps in studying surface poisoning effects and the role of surface oxides in hydrogenation kinetics. |
| Transient Plane Source (TPS) Technique | Measures thermal transport properties like thermal conductivity, thermal diffusivity, and specific heat under varying hydrogen pressures. thermtest.com | Important for designing effective thermal management systems for potential hydrogen storage applications. |
These advanced techniques are indispensable for building a comprehensive picture of the structure-property relationships in EuH3, paving the way for targeted material design. nih.govosti.gov
Machine Learning and AI-Driven Materials Discovery for Eu-H Systems
The traditional trial-and-error approach to materials discovery is often time-consuming and costly. mpg.de The emergence of machine learning (ML) and artificial intelligence (AI) is revolutionizing this process by enabling high-throughput computational screening and prediction of new materials with desired properties. lumi-supercomputer.euarxiv.org This is particularly valuable for complex systems like the Europium-Hydrogen (Eu-H) system, where numerous compositions and structures are possible.
The application of AI and ML in the discovery of novel europium hydrides involves several key steps:
Data Aggregation: Building large databases of known properties of rare-earth hydrides from literature and computational results.
Model Training: Using this data to train ML models to predict properties such as stability, hydrogen storage capacity, and electronic structure for hypothetical Eu-H compounds. lumi-supercomputer.eu
High-Throughput Screening: Applying the trained models to screen thousands of potential compositions and structures within the Eu-H phase space, identifying the most promising candidates for further study. lumi-supercomputer.eu
Experimental Validation: Synthesizing and characterizing the top candidates identified by the ML models to verify the predictions. The integration of AI with automated robotic laboratories can further accelerate this validation pipeline. arxiv.org
This synergy between AI, computation, and automated experiments is poised to transform the discovery of next-generation europium hydride materials for energy, electronics, and nanotechnology applications. arxiv.org
Deepening the Understanding of Strongly Correlated Electron Phenomena in EuH3
Materials with strong electron-electron correlations often exhibit exotic and technologically significant properties, such as unconventional superconductivity and colossal magnetoresistance. mpg.defz-juelich.de These phenomena arise when the movement of one electron is heavily dependent on the positions and movements of all other electrons, a situation not well-described by theories that assume non-interacting electrons. fz-juelich.de
Europium, as a 4f-element, is a prime candidate for forming compounds that exhibit strong electron correlations. tuwien.ac.at The interaction between the localized 4f magnetic moments of europium and the conduction electrons can lead to complex behaviors, particularly at low temperatures. tuwien.ac.at Understanding these interactions in EuH3 is a key challenge in condensed matter physics and is crucial for explaining its fundamental magnetic and electronic properties. ethz.ch
Key aspects of research into strongly correlated electron phenomena in EuH3 include:
Heavy Fermion Behavior: Investigating whether EuH3 exhibits heavy fermion characteristics, where the effective mass of charge carriers increases dramatically at low temperatures due to interactions between conduction electrons and local magnetic moments. mpg.de
Kondo Effect and RKKY Interaction: Studying the competition between the Kondo effect, which tends to screen the local magnetic moments of europium atoms, and the RKKY interaction, which mediates magnetic ordering between them. tuwien.ac.at The balance between these interactions determines the ultimate magnetic ground state of the material.
Quantum Criticality: Exploring the possibility of a quantum phase transition in EuH3, which occurs at absolute zero temperature when a material transitions from one ordered state to another (e.g., from a magnetically ordered phase to a non-magnetic one) by tuning a parameter like pressure or chemical composition. mpg.de
Advanced theoretical models like "LDA+U" and dynamical mean field theory (DMFT) are being employed to account for the strong Coulomb interactions in these systems. fz-juelich.de A deeper understanding of these phenomena in EuH3 could not only reveal novel physics but also guide the design of new quantum materials.
Q & A
Q. What are the established methods for synthesizing europium hydride (EuH₃), and how do reaction conditions influence its stoichiometry?
EuH₃ is typically synthesized via direct hydrogenation of europium metal under controlled temperature and pressure. For example, EuH₂ can form as an intermediate in reactions with borane complexes (e.g., DMS·BH₃) in tetrahydrofuran (THF), but incomplete conversion may leave residual EuH₂ (~19 wt%) . To achieve pure EuH₃, hydrogenation conditions (e.g., H₂ pressure, reaction time) must be optimized. Quantitative X-ray diffraction (XRD) and chemical analysis are critical to confirm stoichiometry, as discrepancies between theoretical and experimental compositions (e.g., EuF content) can arise due to partial reduction of Eu³⁺ to Eu²⁺ in molten salts .
Q. How can researchers distinguish between europium dihydride (EuH₂) and trihydride (EuH₃) using analytical techniques?
- XRD : EuH₂ (cubic structure, Fm-3m) and EuH₃ (hexagonal or orthorhombic) exhibit distinct diffraction patterns. Lattice parameter shifts can indicate hydrogen content .
- Thermogravimetric Analysis (TGA) : Dehydrogenation profiles differ due to varying thermal stability; EuH₃ decomposes at higher temperatures than EuH₂.
- Chemical Analysis : Redox titrations or iodometric methods quantify Eu²⁺/Eu³⁺ ratios, as EuH₂ contains Eu²⁺, while EuH₃ involves Eu³⁺ .
Q. What experimental approaches are used to determine europium’s oxidation state in hydride systems?
- X-ray Absorption Spectroscopy (XAS) : Measures Eu L₃-edge shifts to differentiate Eu²⁺ (~7.0 keV) and Eu³⁺ (~7.2 keV).
- Mössbauer Spectroscopy : Detects hyperfine splitting patterns unique to Eu²⁺ and Eu³⁺.
- Magnetic Susceptibility : Eu²⁺ (paramagnetic, J = 7/2) and Eu³⁺ (van Vleck paramagnetic) exhibit distinct magnetic behaviors .
Advanced Research Questions
Q. Why does EuH₂ exhibit lower reactivity compared to other rare-earth trihydrides (REH₃)?
EuH₂ is ionic, whereas most REH₃ compounds (e.g., CeH₃) are metallic. The ionic nature of EuH₂ reduces its tendency to donate electrons in redox reactions. For example, in reactions with DMS·BH₃, EuH₂ forms Eu(BH₄)₂ but requires THF as a solvent to achieve full conversion, unlike metallic REH₃, which reacts more readily . This difference is attributed to the electronic structure and bonding anisotropy, which can be probed via density functional theory (DFT) calculations .
Q. How can hydride-fluoride substitution in EuHₓF₂₋ₓ tune luminescence properties, and what mechanisms drive the emission shifts?
Substituting F⁻ with H⁻ in EuHₓF₂₋ₓ (0.20 ≤ x ≤ 0.67) induces a redshift in Eu²⁺ emission (yellow to red) due to the nephelauxetic effect, where H⁻ increases covalency and reduces 5d-orbital shielding. Methodology:
- Solid-State Synthesis : React EuF₂ and EuH₂ under H₂ pressure in an autoclave.
- Photoluminescence Spectroscopy : Monitor emission maxima (e.g., 580 nm for x = 0.2 vs. 650 nm for x = 0.67).
- Vibrational Analysis : Coupling with low-energy phonons minimizes concentration quenching, as disorder in H/F sites suppresses energy migration .
Q. What structural factors govern the stability of europium hydrides under varying temperatures and pressures?
- Neutron Diffraction : Reveals Eu–H bond distances (e.g., ~2.4 Å in EuH₂) and coordination geometry. Smaller cations (e.g., Ca²⁺ vs. Eu²⁺) destabilize hydride frameworks due to size mismatch .
- High-Pressure Studies : EuH₃ adopts superconducting phases under extreme pressures (e.g., >100 GPa), predicted via evolutionary algorithms and validated by diamond-anvil cell experiments .
Q. How do computational models reconcile discrepancies in europium hydride’s superconducting properties observed experimentally?
Discrepancies arise from impurity phases (e.g., unreacted EuH₂) and non-stoichiometric hydrogen content. A combined approach is recommended:
- DFT + CALPHAD : Predict phase stability and superconducting critical temperatures (Tₛ).
- In Situ Synchrotron XRD : Monitor structural evolution under high pressure/temperature.
- Transport Measurements : Compare resistivity and Meissner effects in pure vs. mixed-phase samples .
Q. What advanced spectroscopic techniques elucidate the vibronic fine structure in Eu²⁺-doped hydride perovskites?
- Inelastic Neutron Scattering (INS) : Measures phonon modes coupled to 4f–5d transitions.
- High-Resolution Emission Spectroscopy : Resolves vibronic progressions (e.g., ΔE ≈ 70 cm⁻¹ between LiSrH₃ and LiSrD₃).
- Electron Paramagnetic Resonance (EPR) : Confirms cubic site symmetry of Eu²⁺ via hyperfine splitting analysis .
Methodological Notes
- Contradictions : EuH₂’s ionic nature (vs. metallic REH₂) requires careful reactivity comparisons .
- Data Gaps : Limited studies on EuH₃’s magnetic properties under high pressure warrant further investigation.
- Best Practices : Use phase-pure samples (verified by XRD/TGA) and combine multiple characterization techniques (XAS, EPR, INS) for robust conclusions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
